4H-1,3-Benzodioxin-6-carboxaldehyde chemical properties
4H-1,3-Benzodioxin-6-carboxaldehyde chemical properties
An In-depth Technical Guide to 4H-1,3-Benzodioxin-6-carboxaldehyde: Properties, Synthesis, and Applications
Foreword
As a foundational scaffold in contemporary organic synthesis and medicinal chemistry, the benzodioxin framework offers a unique combination of structural rigidity, metabolic stability, and synthetic versatility. This guide focuses on a key derivative, 4H-1,3-Benzodioxin-6-carboxaldehyde, providing an in-depth exploration of its chemical and physical properties, analytical characteristics, synthesis, and reactivity. Designed for researchers, scientists, and drug development professionals, this document synthesizes core scientific data with practical insights, aiming to serve as a comprehensive resource for leveraging this valuable chemical intermediate.
Chemical Identity and Structural Characteristics
4H-1,3-Benzodioxin-6-carboxaldehyde is an organic compound featuring a bicyclic structure where a benzene ring is fused to a 1,3-dioxin ring. An aldehyde functional group is substituted at the 6-position of this heterocyclic system. This arrangement makes it a valuable building block, with the aldehyde group serving as a versatile handle for a wide array of chemical transformations.
The core structure is formally derived from the condensation of a phenol, a carbonyl compound (formaldehyde), and an additional hydroxyl group, creating the six-membered heterocyclic ring. This structure is distinct from its more commonly discussed isomer, 1,4-benzodioxan-6-carboxaldehyde.[1]
Table 1: Core Compound Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 4H-1,3-benzodioxine-6-carbaldehyde | PubChem[2] |
| Molecular Formula | C₉H₈O₃ | PubChem[2] |
| CAS Number | 92607-80-2 | AOBChem[3] |
| Synonyms | 4H-1,3-Benzodioxine-6-carboxaldehyde | PubChem[2] |
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and analytical properties is paramount for its effective use in experimental settings.
Physicochemical Properties
The properties of 4H-1,3-Benzodioxin-6-carboxaldehyde are summarized below. These data are critical for determining appropriate solvents, reaction temperatures, and purification methods.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.16 g/mol | PubChem[2] |
| Physical Form | Solid (typical for related benzaldehyde derivatives) | [1] |
| Melting Point | 50-52 °C (for the isomeric 1,4-benzodioxan-6-carboxaldehyde) | Sigma-Aldrich[4] |
| Boiling Point | 105 °C at 15 mmHg (for the isomeric 1,4-benzodioxan-6-carboxaldehyde) | Sigma-Aldrich[4] |
| Purity | Typically ≥95% | AOBChem[3] |
Spectroscopic Signature
Spectroscopic analysis provides the definitive structural confirmation of the molecule. The expected spectral characteristics are detailed below, offering a reference for experimental validation.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for each type of proton. The aldehyde proton (-CHO) would appear as a singlet far downfield, typically between δ 9.8-10.1 ppm. The aromatic protons on the benzene ring would appear in the δ 7.0-7.8 ppm region, with splitting patterns determined by their substitution. Two singlets are expected for the methylene groups of the dioxin ring: one for the O-CH₂-O acetal protons (around δ 5.5-6.0 ppm) and another for the Ar-CH₂-O benzylic ether protons (around δ 4.8-5.2 ppm).
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals in the carbon spectrum would include the aldehyde carbonyl carbon (C=O) around δ 190 ppm. The aromatic carbons would resonate in the δ 110-160 ppm range. The acetal carbon (O-CH₂-O) would appear around δ 90-95 ppm, while the benzylic ether carbon (Ar-CH₂-O) would be found further upfield around δ 65-70 ppm.
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IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups present. A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1680-1700 cm⁻¹. Additional key peaks would include C-H stretches for the aldehyde proton (two weak bands around 2720 and 2820 cm⁻¹) and multiple strong bands for the C-O-C ether linkages in the 1050-1250 cm⁻¹ region.[5][6]
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Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z 164. Key fragmentation patterns would likely involve the loss of the aldehyde group (-CHO, 29 Da) or cleavage of the dioxin ring.[6]
Synthesis and Chemical Reactivity
General Synthetic Approach
The synthesis of 4H-1,3-benzodioxins typically involves the acid-catalyzed condensation of a salicyl alcohol derivative (a 2-hydroxybenzyl alcohol) with an aldehyde or ketone. For 4H-1,3-Benzodioxin-6-carboxaldehyde, a plausible and efficient route starts from 3,4-dihydroxybenzaldehyde, which is first selectively protected and then cyclized. A more direct, though potentially lower-yielding, approach could involve the formylation of a pre-formed 4H-1,3-benzodioxin.
A representative protocol for a related isomer, which illustrates the core Williamson ether synthesis principle, involves the reaction of a dihydroxy benzaldehyde with a dihaloalkane.[1]
Caption: Plausible synthetic workflow for 4H-1,3-Benzodioxin-6-carboxaldehyde.
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol describes a plausible method based on established chemical principles for forming the 1,3-benzodioxin ring system.
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Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-hydroxy-4-(hydroxymethyl)benzaldehyde (1 equivalent), paraformaldehyde (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
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Solvent Addition: Add a sufficient volume of toluene to suspend the reactants.
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Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
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Workup: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified using silica gel column chromatography (e.g., with a hexane/ethyl acetate gradient) to yield the pure 4H-1,3-Benzodioxin-6-carboxaldehyde.
Self-Validation Note: The success of the reaction is confirmed by the removal of the calculated amount of water and validated by spectroscopic analysis (NMR, IR) of the final product, which should match the expected spectral data.
Core Reactivity
The chemical behavior of this molecule is dominated by the aldehyde group and the electron-rich aromatic ring.
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Aldehyde Transformations: The aldehyde is a versatile functional group that can undergo:
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Oxidation: Conversion to the corresponding 6-carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
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Reduction: Selective reduction to the 6-hydroxymethyl derivative using mild reducing agents such as sodium borohydride.
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Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines.
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Wittig Reaction: Conversion of the aldehyde to an alkene by reacting with a phosphonium ylide.
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Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated systems.[4]
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Aromatic Ring Reactions: The benzodioxin moiety is an electron-donating group, activating the aromatic ring towards electrophilic aromatic substitution. Reactions like nitration, halogenation, or Friedel-Crafts acylation would likely occur at positions ortho or para to the activating group, with the precise location influenced by steric and electronic factors.
Sources
- 1. Page loading... [guidechem.com]
- 2. 4H-1,3-Benzodioxin-6-carboxaldehyde | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aobchem.com [aobchem.com]
- 4. 1,4-ベンゾジオキサン-6-カルボキシアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model | MDPI [mdpi.com]
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